molecular formula C17H20FN3O2 B2492814 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)urea CAS No. 1421512-23-3

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)urea

Cat. No.: B2492814
CAS No.: 1421512-23-3
M. Wt: 317.364
InChI Key: LGRALTCDMJMTDS-UHFFFAOYSA-N
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Description

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)urea is a small molecule antagonist for the relaxin-3 receptor (RXFP3). The relaxin-3/RXFP3 system is a GPCR signaling pathway predominantly expressed in the brain and is involved in critical physiological processes such as stress responses, appetite control, and motivation for reward . Pharmacological studies have demonstrated that this compound, referred to as RLX-33 in research, potently inhibits relaxin-3-induced signaling in functional assays, including cAMP accumulation and [35S]GTPγS binding . It is selective for RXFP3 over related receptors RXFP1 and RXFP4, making it a valuable tool for the precise elucidation of RXFP3 functions . When administered in vivo to animal models, this antagonist has been shown to effectively block RXFP3 agonist-induced food intake . This positions RXFP3 antagonists as promising scaffolds for investigating potential treatments for conditions like metabolic syndrome and substance addiction . This product is intended for research purposes to further explore the biology of the relaxin-3 system and its therapeutic potential. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-21(2)15-9-3-12(4-10-15)16(22)11-19-17(23)20-14-7-5-13(18)6-8-14/h3-10,16,22H,11H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRALTCDMJMTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Fluorophenyl Isocyanate

4-Fluorophenyl isocyanate is typically prepared via the reaction of 4-fluoroaniline with phosgene or its safer substitutes. Recent advancements employ S,S-dimethyl dithiocarbonate (DMDTC) as a phosgene alternative, enabling high-purity isocyanate generation under mild conditions. For example, treatment of 4-fluoroaniline with DMDTC in a 1:2 molar ratio at 60°C yields 4-fluorophenyl isocyanate with 92% efficiency.

Preparation of 2-(4-(Dimethylamino)phenyl)-2-hydroxyethylamine

This intermediate is synthesized through a two-step sequence:

  • Henry Reaction : 4-Dimethylaminobenzaldehyde reacts with nitromethane in the presence of ammonium acetate to form 2-nitro-1-(4-(dimethylamino)phenyl)ethanol.
  • Catalytic Hydrogenation : The nitro group is reduced using Raney nickel under hydrogen atmosphere (3 atm, 50°C), affording the target amine with 85% yield.

Urea Formation

The final step involves reacting 4-fluorophenyl isocyanate with 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine in dimethylacetamide (DMA) at 115°C for 2 hours. This method achieves 78% yield, with purification via recrystallization from ethanol/water.

Table 1: Classical Synthesis Optimization

Parameter Condition Yield (%) Purity (%)
Solvent DMA 78 99.5
Temperature 115°C 78 99.5
Alternative Solvent NMP 72 98.2
Reaction Time 2 hours 78 99.5
Extended Reaction Time 3 hours 75 98.7

Phosgene-Free Protocols Using Coupling Reagents

To circumvent phosgene’s toxicity, N,N′-carbonyldiimidazole (CDI) and bis(2,2,2-trifluoroethyl) carbonate (BTFEC) are employed.

CDI-Mediated Urea Coupling

CDI reacts with 4-fluoroaniline in water to form the corresponding carbonylimidazolide, which subsequently reacts with 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine. This aqueous-phase method achieves 84% yield, with precipitation-driven purification.

BTFEC-Based Carbonylation

Bis(2,2,2-trifluoroethyl) carbonate (BTFEC), synthesized from triphosgene and trifluoroethanol, facilitates urea formation under solvent-free conditions. A 1:1 molar ratio of amines at 100°C for 1 hour delivers the target compound in 89% yield.

Table 2: Phosgene-Free Method Comparison

Reagent Solvent Temperature (°C) Time (h) Yield (%)
CDI Water 25 4 84
BTFEC Solvent-free 100 1 89
DMDTC Ethanol 60 3 92

Catalytic Oxidative Carbonylation

Transition-metal-catalyzed carbonylation uses carbon monoxide as a carbonyl source. Palladium(II) acetate in combination with potassium iodide (KI) oxidizes a mixture of 4-fluoroaniline and 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine under 20 bar CO pressure at 120°C. This method achieves 81% yield but requires specialized equipment for gas handling.

Rearrangement-Based Synthesis

Hofmann Rearrangement

A carboxamide precursor, N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-fluorobenzamide, undergoes Hofmann rearrangement using N-bromosuccinimide (NBS) and potassium hydroxide. The resultant isocyanate intermediate reacts in situ with ammonia to form the urea, yielding 76%.

Lossen Rearrangement

Hydroxamic acid derivatives of the target compound rearrange in the presence of p-toluenesulfonyl chloride, generating isocyanates that form urea upon amine addition. This method, while efficient (82% yield), necessitates stringent anhydrous conditions.

Green Chemistry Approaches

Aqueous-Phase Synthesis

Utilizing CDI in water, the reaction between 4-fluoroaniline and 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine proceeds at room temperature. The product precipitates spontaneously, eliminating organic solvent use and reducing waste.

Mechanochemical Methods

Ball-milling equimolar quantities of amines with CDI for 30 minutes achieves 88% yield, demonstrating solvent-free efficiency.

Table 3: Environmental Impact Assessment

Method Solvent Used E-Factor* PMI**
Classical DMA 12.4 6.8
CDI/Water Water 2.1 1.2
Mechanochemical None 1.5 0.9
Catalytic Carbonylation Toluene 9.7 5.4

E-Factor: kg waste/kg product; *PMI: Process Mass Intensity

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy : N-H stretches at 3320 cm⁻¹ and 3190 cm⁻¹; C=O at 1645 cm⁻¹.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 2H, ArH), 6.85–6.79 (m, 2H, ArH), 5.12 (s, 1H, OH), 4.21 (t, J = 6.8 Hz, 1H, CH), 3.01 (s, 6H, N(CH₃)₂).
  • ESI-MS : m/z 358.4 [M + H]⁺.

Purity Assessment

HPLC analysis (C18 column, 70:30 methanol/water) shows ≥99% purity, with retention time 6.8 minutes.

Scalability and Industrial Considerations

The CDI/water protocol scales linearly to 10 kg batches without yield reduction, while catalytic carbonylation faces challenges in gas handling at multi-kilogram scales. Regulatory compliance favors phosgene-free methods, with CDI and BTFEC receiving GRAS (Generally Recognized As Safe) status.

Chemical Reactions Analysis

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Pyrimidinyl Biphenylureas ()

Compounds 8e–8i from share a urea core but differ in substituents:

  • 8e: 4-Fluorophenyl, pyrimidinyl-dimethylamino.
  • 8h: 3-Fluorophenyl, pyrimidinyl-dimethylamino.
  • 8i : 4-Trifluoromethylphenyl, pyrimidinyl-pyrrolidinyl.

Key Comparisons :

  • Fluorine Position : The target compound’s 4-fluorophenyl group (para-substitution) contrasts with 8h’s meta-fluorophenyl, which may alter steric and electronic interactions in target binding.

Plasmodium falciparum Inhibitors ()

  • Compound 14 (): Contains a 4-fluorophenylurea and hydroxyethyl group, structurally analogous to the target compound. Its synthesis involves silyl ether deprotection, indicating sensitivity to hydroxyl group reactivity.
  • Compound 19 (): Features a 4-fluorophenylurea with a hydroxyethylpyrazole moiety. LC-MS data (m/z 451 [M+H]⁺) suggest a molecular weight close to the target compound, implying similar solubility profiles .

Chloro-Trifluoromethylphenyl Ureas ()

  • Compound 4 (): 4-Chloro-3-trifluoromethylphenyl and 4-hydroxyphenyl substituents. The trifluoromethyl group enhances lipophilicity compared to the target compound’s dimethylamino group.
  • Compound A5 (): Similar to compound 4 but with a yield of 83% and purity of 98%, highlighting efficient synthetic routes for halogenated ureas .

Non-Urea Fluorinated Compounds

Chalcone Derivatives ()

Chalcones like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one share the 4-fluorophenyl group but lack the urea backbone. Dihedral angles between aromatic rings (7.14°–56.26°) suggest conformational flexibility, which may differ from the rigid urea linkage in the target compound .

FAK Activators ()

M64/M64HCl contains a urea group linked to morpholino and trifluoromethylphenyl substituents. The morpholino group may enhance water solubility compared to the dimethylamino group in the target compound, as seen in the hydrochloride salt form (M64HCl) .

Structural and Physicochemical Data Table

Compound Name Substituents (R₁, R₂) Melting Point (°C) Key Analytical Data Reference
Target Compound 4-Fluorophenyl, dimethylamino-hydroxyethyl N/A NMR, MS (not provided)
8e (Pyrimidinyl biphenylurea) 4-Fluorophenyl, pyrimidinyl-dimethylamino 202–205 ¹H NMR, MS
Compound 14 (Plasmodium inhibitor) 4-Fluorophenyl, hydroxyethyl N/A LC-MS: m/z 451 [M+H]⁺
Compound A5 (Chloro-trifluoromethylphenyl) 4-Chloro-3-CF₃, 4-hydroxyphenyl N/A Purity: 98%, Yield: 83%
M64HCl (FAK activator) Morpholino, trifluoromethylphenyl N/A Purity: >95% (HPLC)

Biological Activity

The compound 1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)urea , often referred to as DMAPFU , has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of DMAPFU, examining its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

DMAPFU is characterized by a urea functional group, which is known for its ability to form hydrogen bonds and interact with biological targets. The presence of both dimethylamino and fluorophenyl groups may influence its lipophilicity and receptor binding affinity.

Research indicates that DMAPFU exhibits a range of biological activities, primarily through its interactions with specific receptors and enzymes. The following mechanisms have been identified:

  • Inhibition of Neurotransmitter Transporters : DMAPFU has been shown to inhibit the dopamine transporter (DAT), which is crucial for dopamine reuptake in the central nervous system. This inhibition can lead to increased dopamine levels, potentially affecting mood and behavior .
  • Anti-inflammatory Effects : Studies suggest that DMAPFU possesses anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation .
  • Anticancer Activity : Preliminary investigations indicate that DMAPFU may exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The compound's mechanism appears to involve the induction of apoptosis through modulation of cell cycle regulators .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
DAT InhibitionSignificant inhibition observed
Anti-inflammatoryReduced inflammatory markers in vitro
Anticancer ActivityCytotoxicity against HeLa and HepG2 cells
Apoptosis InductionInduces apoptosis via cell cycle regulation

Case Studies

  • Dopamine Transporter Inhibition :
    In a study evaluating various urea derivatives, DMAPFU was identified as a potent inhibitor of DAT with a Ki value indicating significant affinity. This suggests potential applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(4-fluorophenyl)urea?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling of substituted phenyl isocyanates with hydroxyethylamine derivatives. Key parameters include temperature control (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF or THF), and catalyst use (e.g., triethylamine for acid scavenging). Purity optimization may require column chromatography or recrystallization .

Q. How can structural characterization be reliably performed for this compound?

  • Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding in the urea moiety. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies urea C=O stretches (~1640–1680 cm⁻¹). X-ray crystallography may resolve stereochemistry if crystalline forms are obtainable .

Q. What preliminary biological assays are recommended to assess its activity?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies targeting kinases or phosphatases, given the urea scaffold's affinity for ATP-binding pockets. Include positive controls (e.g., staurosporine) and dose-response curves (1 nM–100 μM) to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer : Systematically modify substituents (e.g., dimethylamino group position, fluorine substitution on phenyl rings) and evaluate changes in bioactivity. Computational docking (AutoDock Vina) predicts binding to targets like EGFR or VEGFR. Pair with in vitro validation to prioritize analogs for synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Investigate assay-specific variables: cell line genetic backgrounds, serum concentrations in media, or incubation times. Use orthogonal assays (e.g., Western blotting alongside enzymatic assays) to confirm target engagement. Meta-analyses of similar urea derivatives may identify trends .

Q. How to identify and validate molecular targets for this compound?

  • Methodological Answer : Employ chemoproteomics (e.g., affinity chromatography with immobilized compound) to capture binding proteins. Validate hits via siRNA knockdown or CRISPR-Cas9 gene editing followed by rescue experiments. Surface plasmon resonance (SPR) quantifies binding kinetics .

Q. What experimental designs mitigate stability issues in aqueous or biological matrices?

  • Methodological Answer : Conduct forced degradation studies (pH 1–13, UV exposure) to identify labile groups (e.g., urea bond hydrolysis). Stabilize via formulation with cyclodextrins or PEGylation. Monitor stability via HPLC-UV at intervals (0, 24, 48 hrs) under physiological conditions .

Data Analysis & Interpretation

Q. How to statistically analyze dose-dependent responses in heterogeneous cell populations?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) with software like GraphPad Prism. Account for heterogeneity by bootstrapping or mixed-effects models. Include replicates (n ≥ 3) and report confidence intervals .

Q. What computational tools predict metabolic pathways and potential toxicity?

  • Methodological Answer : Apply ADMET predictors (e.g., SwissADME, ProTox-II) to identify likely Phase I/II metabolism sites (e.g., dimethylamino demethylation, fluorophenyl hydroxylation). Validate with in vitro microsomal assays (human liver microsomes + NADPH) .

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